molecular formula C40H39F2NO3Si B13855001 (4S)-3-((S)-3-((tert-Butyldiphenylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

(4S)-3-((S)-3-((tert-Butyldiphenylsilyl)oxy)-3-(4-fluorophenyl)propyl)-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B13855001
M. Wt: 647.8 g/mol
InChI Key: CRBPHYMIRLKDFY-GGJINPDOSA-N
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Description

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride is a complex organic compound with a unique structure that includes a pyridinium core, an aminophenyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride typically involves multiple steps, including the formation of the pyridinium core, the introduction of the aminophenyl group, and the incorporation of the dioxolane ring. Common synthetic routes may involve:

    Formation of the Pyridinium Core: This can be achieved through the reaction of a suitable pyridine derivative with an alkylating agent.

    Introduction of the Aminophenyl Group: This step often involves the use of an amination reaction, where an aminophenyl derivative is introduced to the pyridinium core.

    Incorporation of the Dioxolane Ring: The dioxolane ring can be introduced through a cyclization reaction involving a suitable diol and a fluorophenyl derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, acids, bases, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds have similar structural features and biological activities.

    N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine:

Uniqueness

4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C40H39F2NO3Si

Molecular Weight

647.8 g/mol

IUPAC Name

(4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36?,37-,38+/m0/s1

InChI Key

CRBPHYMIRLKDFY-GGJINPDOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CCC3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Origin of Product

United States

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